3-Amino-4-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-amino-4-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDDRDQNFWIJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-4-cyanobenzoic acid physical and chemical properties

An In-depth Technical Guide to 3-Amino-4-cyanobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing an amino group, a nitrile (cyano group), and a carboxylic acid on a benzene ring, this molecule serves as a highly versatile building block for the synthesis of complex heterocyclic structures and pharmacologically active agents.[1][2][3] The strategic placement of these functional groups allows for a wide array of chemical transformations, making it a valuable precursor in the development of novel therapeutic compounds and functional organic materials.[3][4]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a technical resource for scientists and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, reactivity, synthetic pathways, and safety protocols, grounding the discussion in established chemical principles to provide actionable, field-proven insights.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent research and application. The key identifiers and structural details are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 159847-71-9 | [4][5][6][7] |

| Molecular Formula | C₈H₆N₂O₂ | [5][6][7] |

| Molecular Weight | 162.15 g/mol | [5] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | [5] |

| InChI | InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) | [5] |

| InChIKey | VEDDRDQNFWIJHM-UHFFFAOYSA-N | [5] |

The molecule's architecture, featuring three distinct functional groups, is the primary determinant of its chemical behavior. The ortho-positioning of the amino and cyano groups, combined with the meta-position of the carboxylic acid relative to the amino group, creates a unique electronic and steric environment.

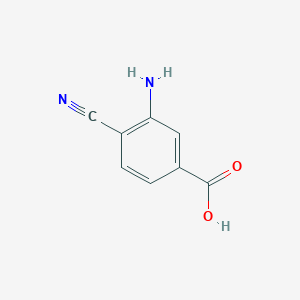

Caption: Structure showing the aromatic core with carboxylic acid, amino, and cyano functional groups.

Physical and Chemical Properties

The interplay of the functional groups dictates the compound's physical state, solubility, and reactivity.

| Property | Value | Comments |

| Appearance | White to light yellow or brown powder/crystalline solid. | [4][8] |

| Melting Point | Not experimentally determined in reviewed sources. Estimated >200 °C. | Based on analogs like 4-Cyanobenzoic acid (219-224 °C)[2][9] and 3-Aminobenzoic acid (173 °C).[10] The presence of strong hydrogen bonding and polar interactions suggests a high melting point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid and amino groups can form hydrogen bonds with protic solvents.[9][11] Solubility in aqueous solutions is pH-dependent, increasing at high pH due to the deprotonation of the carboxylic acid.[9] |

| pKa | Not experimentally determined. Estimated pKa₁ (COOH) ≈ 3.5-4.5; pKa₂ (NH₃⁺) ≈ 2.5-3.5. | The pKa of the carboxylic acid is similar to that of 4-cyanobenzoic acid (3.55).[11][12] The electron-withdrawing cyano and carboxyl groups decrease the basicity of the amino group, lowering its pKa compared to aniline (pKa ≈ 4.6). |

Spectroscopic Analysis and Characterization

Spectroscopic methods are essential for verifying the structure and purity of this compound. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted based on its functional groups and data from analogous structures.[13]

Experimental Protocol: Acquiring Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample using either the KBr pellet method or as a thin film on a salt plate from a solution. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Spectroscopic Signatures

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid (COOH).[14]

-

~7.5-7.8 ppm (m, 2H): Signals for the two aromatic protons ortho and para to the carboxylic acid.

-

~7.0-7.2 ppm (m, 1H): Signal for the aromatic proton ortho to both the amino and cyano groups.

-

~5.5-6.5 ppm (s, 2H): A broad singlet for the two protons of the primary amine (NH₂).[14] The chemical shift can vary with concentration and temperature.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

~167 ppm: Carboxylic acid carbonyl carbon (COOH).

-

~150 ppm: Aromatic carbon attached to the amino group (C-NH₂).

-

~115-135 ppm: Remaining aromatic carbons.

-

~118 ppm: Nitrile carbon (C≡N).

-

~100-110 ppm: Aromatic carbon attached to the cyano group (C-CN).

-

-

FT-IR (ATR, cm⁻¹):

-

3480-3300 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amine.[14]

-

3300-2500 cm⁻¹: A very broad band for the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[14]

-

~2220 cm⁻¹: A sharp, medium-intensity band for the C≡N stretching of the nitrile group.

-

~1680 cm⁻¹: A strong absorption band for the C=O stretching of the carboxylic acid.

-

~1620 cm⁻¹: N-H bending (scissoring) vibration.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

Caption: Potential chemical transformations at each functional group of the molecule.

-

Amino Group: As a nucleophile, it readily undergoes acylation and can be diazotized. The diazonium salt intermediate is a gateway to a plethora of Sandmeyer-type reactions, allowing the introduction of various substituents.

-

Carboxylic Acid Group: Can be converted to esters, amides, or acyl chlorides. Amide bond formation is particularly relevant in drug development for linking the molecule to other pharmacophores.[3]

-

Cyano Group: This group is stable but can be hydrolyzed to an amide or a second carboxylic acid under harsh conditions. It can also be reduced to a primary amine or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[3]

Synthesis Pathway

While not commercially available from all suppliers in large quantities, this compound can be synthesized through multi-step sequences. A common strategy involves the introduction of the cyano group via a Sandmeyer reaction on a suitable precursor.

Experimental Protocol: Synthesis from 3-Amino-4-methylbenzoic Acid (Illustrative)

This protocol is a representative example based on established chemical transformations. Causality Note: This pathway is chosen because the Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile. Protecting the other amine may be necessary depending on the exact conditions.

-

Diazotization:

-

Suspend 1 equivalent of 3,4-diaminobenzoic acid in dilute HCl (e.g., 3 M) at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution. The choice of acid and low temperature is critical to prevent decomposition of the unstable diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat gently if necessary to dissolve, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed. The copper(I) catalyst is essential for the substitution reaction to proceed efficiently.

-

Allow the reaction to stir at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) for another hour to ensure completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., Na₂CO₃) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Caption: A plausible synthetic route via the Sandmeyer reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]

-

Hazard Identification:

-

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[15]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a medical professional if you feel unwell.[15]

-

-

-

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[15] Recommended storage is at room temperature in a dry, inert atmosphere.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

-

Conclusion

This compound is a quintessential example of a versatile molecular building block. Its value lies not in any single property but in the synergistic potential of its three distinct functional groups. This guide has detailed its fundamental physical, chemical, and spectroscopic characteristics to provide researchers with a solid foundation for its use. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable scientists to effectively harness this compound in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- PubChem. This compound | C8H6N2O2 | CID 10261390.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.).

- PubChem. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083.

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- ChemSynthesis. (2025). 3-cyanobenzoic acid. [Link]

- Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. [Link]

- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.159847-71-9. [Link]

- European Patent Office. (1999).

- Appchem. (n.d.). This compound | 159847-71-9. [Link]

- PubChem. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419.

- PubChem. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092.

- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

- MDPI. (n.d.).

- PubChem. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396.

- NIST WebBook. (n.d.). 3-Amino-4-chlorobenzoic acid. [Link]

- Organic Chemistry Data. (2022).

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, CasNo.159847-71-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. appchemical.com [appchemical.com]

- 8. 3-Amino-4-chlorobenzoic acid | 2840-28-0 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 12. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Versatility of a Multifunctional Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-cyanobenzoic Acid

This compound is a key organic intermediate characterized by a benzene ring substituted with three distinct functional groups: an amino group, a cyano (nitrile) group, and a carboxylic acid. This unique arrangement makes it a highly valuable building block in the fields of medicinal chemistry and materials science.[1][2] Its molecular formula is C₈H₆N₂O₂ and it has a molecular weight of approximately 162.15 g/mol .[3][4] The strategic positioning of these groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures found in various pharmaceutical agents and fine chemicals.[1][2] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its purification, and outlines a systematic approach to its structural and purity characterization, tailored for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [3][4] |

| Molecular Weight | 162.15 g/mol | [3] |

| Appearance | White to light yellow powder | [1][5] |

| CAS Number | 159847-71-9 | [4][5][6] |

| IUPAC Name | This compound | [3] |

| Purity | Typically ≥98.0% | [1][5] |

Strategic Synthesis Pathway

The synthesis of this compound can be approached from various precursors. A common and logical strategy involves a multi-step process starting from a readily available substituted toluene derivative. The following workflow illustrates a reliable pathway involving diazotization, cyanation (Sandmeyer reaction), oxidation, and reduction steps. The rationale for this pathway lies in the robust and well-documented nature of each individual transformation, which allows for high yields and predictable outcomes when carefully controlled.[7][8]

Experimental Protocol: A Step-by-Step Guide

Step 1: Diazotization and Sandmeyer Reaction (4-Methyl-2-nitroaniline to 4-Methyl-3-nitrobenzonitrile)

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a cyano group.[8] It proceeds via a diazonium salt intermediate, which is highly reactive and must be prepared at low temperatures (0–5 °C) to prevent premature decomposition.

-

Preparation of Diazonium Salt: Dissolve 4-methyl-2-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the active cyanating agent.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, often with the evolution of nitrogen gas. Control the temperature as needed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 4-methyl-3-nitrobenzonitrile, with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Oxidation of the Methyl Group (to 4-Cyano-3-nitrobenzoic acid)

The methyl group is oxidized to a carboxylic acid. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) is effective, though ruthenium-based catalysts can offer milder conditions.[7]

-

Suspend the crude 4-methyl-3-nitrobenzonitrile in an aqueous solution, possibly with a co-solvent like pyridine or t-butanol.

-

Heat the mixture and add potassium permanganate portion-wise. The purple color of the permanganate will disappear as it is consumed.

-

Continue heating and adding KMnO₄ until a faint pink color persists, indicating the reaction is complete.

-

Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate and acidify it with a strong acid (e.g., HCl). The product, 4-cyano-3-nitrobenzoic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group (to this compound)

The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation or metal-acid systems are standard methods.[7][8]

-

Dissolve the 4-cyano-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as 5-10% Palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 3-4 atm).

-

Stir the reaction at room temperature until hydrogen uptake ceases, indicating the completion of the reduction.

-

Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate to yield the crude this compound.

Purification Protocol

Recrystallization is the most common method for purifying the final product.

-

Choose a suitable solvent system. A polar solvent like ethanol, methanol, or an ethanol/water mixture is often effective.

-

Dissolve the crude product in the minimum amount of hot solvent.

-

If the solution is colored, you may add a small amount of activated charcoal and hot filter it to remove impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of the molecule by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[9][10]

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~12.0-13.0 (s, 1H) | Carboxylic acid (-COOH) | ~167.0 | Carboxylic acid (C=O) |

| ~7.8-8.0 (d, 1H) | Aromatic CH | ~150.0 | Aromatic C-NH₂ |

| ~7.5-7.7 (dd, 1H) | Aromatic CH | ~135.0 | Aromatic CH |

| ~6.8-7.0 (d, 1H) | Aromatic CH | ~120.0 | Aromatic CH |

| ~5.0-6.0 (s, br, 2H) | Amino (-NH₂) | ~118.0 | Aromatic CH |

| ~116.0 | Cyano (-C≡N) | ||

| ~110.0 | Aromatic C-CN |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Spectra should be acquired in a suitable deuterated solvent like DMSO-d₆.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300–2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |

| ~2230 | C≡N Stretch | Nitrile (-CN)[13] |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1620–1550 | N-H Bend | Primary Amine (-NH₂) |

| 1600–1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.[14][15]

-

Expected Molecular Ion Peak ([M+H]⁺): m/z ≈ 163.05

-

High-Resolution MS (HRMS): The exact mass should be calculated and compared to the theoretical value (C₈H₇N₂O₂⁺ requires m/z 163.0502).[3]

-

Key Fragmentation: Common losses include H₂O (from COOH), COOH, and HCN, which can help confirm the connectivity of the functional groups.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

-

Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is standard.

-

Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

As a versatile building block, this compound is utilized in the synthesis of a variety of heterocyclic compounds that form the core of many therapeutic agents.[2] The amino group serves as a nucleophile or a site for diazotization, the carboxylic acid is readily converted to amides or esters, and the cyano group can be hydrolyzed or reduced. This trifunctional nature allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery programs aimed at developing novel anticancer, antibacterial, and anti-inflammatory agents.[2]

References

- US6613930B2, Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds, Google P

- This compound | C8H6N2O2 | CID 10261390, PubChem - NIH. [Link]

- 3-Amino-4-chlorobenzoic acid, NIST WebBook. [Link]

- WO2001042198A2, Methods for producing cyanobenzoic acid derivatives, Google P

- This compound CAS NO.159847-71-9, ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]

- Supporting Information, The Royal Society of Chemistry. [Link]

- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids, PMC - NIH. [Link]

- This compound, AbacipharmTech. [Link]

- CN103214396B, Production method of 3-cyanobenzoic acid, Google P

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- CN105237423A, Preparation method of 3-amino-4-hydroxybenzoic acid, Google P

- 4-Cyanobenzoic acid | C8H5NO2 | CID 12087, PubChem - NIH. [Link]

- This compound | 159847-71-9 | C8H6N2O2, Appchem. [Link]

- Benzoic acid, 4-cyano-, NIST WebBook. [Link]

- 3-Amino-benzoic acid, SpectraBase. [Link]

- 3-Amino-benzoic acid - Optional[

- 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092, PubChem - NIH. [Link]

- Process for producing cyanobenzoic acid derivatives, European P

- VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID, Rasayan Journal of Chemistry. [Link]

- Amino acids, Medizinische Fakultät Münster. [Link]

- Preparation of 3-amino-4-hydroxybenzoic acids, European P

- IR-Spectra of 4-aminobenzoic acid and complex A, ResearchG

- EPA/NIH Mass Spectral D

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. This compound, CasNo.159847-71-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 8. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(159847-71-9) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Amino acids [medizin.uni-muenster.de]

- 15. govinfo.gov [govinfo.gov]

3-Amino-4-cyanobenzoic acid CAS number 159847-71-9

An In-Depth Technical Guide to 3-Amino-4-cyanobenzoic Acid (CAS: 159847-71-9)

Introduction

This compound is a trifunctional aromatic compound featuring amino, cyano, and carboxylic acid groups. This unique arrangement of reactive sites makes it a highly valuable and versatile building block in advanced organic synthesis.[1][2] Its structural framework is particularly relevant in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for constructing more complex molecular architectures.[3][4] This guide provides a detailed examination of its chemical properties, plausible synthetic strategies, reactivity, and established safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of this compound is critical for its effective application in research and development. The compound typically appears as a white to light yellow crystalline powder.[5][6] Key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 159847-71-9 | Appchem, Sigma-Aldrich[8][9] |

| Molecular Formula | C₈H₆N₂O₂ | PubChem[7] |

| Molecular Weight | 162.15 g/mol | PubChem[7] |

| Appearance | White powder | ZHEJIANG JIUZHOU CHEM[5] |

| Purity | Typically ≥97-99% | CymitQuimica, ZHEJIANG JIUZHOU CHEM[5][10] |

| InChI Key | VEDDRDQNFWIJHM-UHFFFAOYSA-N | PubChem[7] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | PubChem[7] |

graph "molecule_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C8 [label="C"]; N2 [label="N"]; // Benzene ring with substituents C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; // Carboxylic acid group C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5]; // Amino group C3 -- N1 [label="H₂N", len=1.5]; // Cyano group C4 -- C8 [len=1.5]; C8 -- N2 [len=1.5, style=triple]; // Position nodes using pos attribute C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"]; C7 [pos="0,1.5!"]; O1 [pos="-1,2.25!"]; O2 [pos="1,2.25!"]; N1 [pos="-2.6,-3!"]; C8 [pos="0,-4.5!"]; N2 [pos="0,-5.8!"];

}

Caption: 2D Structure of this compound.

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, its structure lends itself to established synthetic transformations common in organic chemistry. A logical and industrially scalable approach involves the oxidation of a methyl group on a substituted toluene precursor.

A plausible synthetic pathway begins with 3-amino-4-methylbenzonitrile (CAS 60710-80-7).[11] The critical transformation is the selective oxidation of the methyl group to a carboxylic acid. This is a robust and well-documented reaction for producing benzoic acid derivatives.[12][13]

Causality of Experimental Choices:

-

Starting Material: 3-amino-4-methylbenzonitrile is an ideal precursor. The amino and cyano groups are already in the correct positions, simplifying the overall synthesis. The methyl group is a readily oxidizable handle.

-

Oxidizing Agent: Strong oxidizing agents are required to convert an aromatic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[12] The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid. Alternative catalytic systems, such as those based on ruthenium or iridium, can also be employed.[12]

-

Purification: After the reaction, the product is typically isolated by filtration following acidification, which causes the carboxylic acid to precipitate out of the aqueous solution. Further purification can be achieved by recrystallization from a suitable solvent like water or an alcohol-water mixture.[6]

Experimental Workflow: Oxidation of 3-Amino-4-methylbenzonitrile

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 3-amino-4-methylbenzonitrile in an aqueous solution.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Once the reaction is complete, quench any excess oxidizing agent. Filter the hot solution to remove manganese dioxide (MnO₂) byproduct.

-

Isolation: Cool the filtrate and acidify it with a mineral acid (e.g., HCl) to a pH that causes the this compound to precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry. For higher purity, recrystallize the crude product from a suitable solvent system.

Caption: Plausible synthesis workflow for this compound.

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications, making it a powerful tool for building diverse molecular scaffolds, particularly in the development of pharmaceuticals.[3][5]

-

Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization. The Sandmeyer reaction, which transforms the amino group into various other functionalities via a diazonium salt intermediate, is a key potential transformation.[12]

-

Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides (by coupling with amines), or acid chlorides. These transformations are fundamental in peptide synthesis and the creation of small molecule libraries for drug discovery.[14]

-

Cyano Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This adds another layer of synthetic flexibility to the molecule.

Its role as a building block for "healing drugs" and other therapeutic agents highlights its importance in the pharmaceutical industry.[2][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound, CasNo.159847-71-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. 3-Amino-4-chlorobenzoic acid | 2840-28-0 [chemicalbook.com]

- 7. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. appchemical.com [appchemical.com]

- 9. This compound | 159847-71-9 [sigmaaldrich.com]

- 10. Benzoic acid, 3-amino-4-cyano- | CymitQuimica [cymitquimica.com]

- 11. 3-Amino-4-methylbenzonitrile | C8H8N2 | CID 7016428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Amino-4-cyanobenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-cyanobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, cyano, and carboxylic acid moieties, offers a versatile scaffold for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role as a valuable building block in drug discovery and development.

Molecular Structure and Nomenclature

This compound is a derivative of benzoic acid with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [1]. The structural arrangement consists of a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano group at positions 1, 3, and 4, respectively.

IUPAC Name and Structural Elucidation

The systematic IUPAC name for this compound is This compound [1]. The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group, which has the highest priority among the functional groups present. The substituents are then named and numbered according to their position on the ring.

The chemical structure can be represented in various formats:

-

SMILES: C1=CC(=C(C=C1C(=O)O)N)C#N[1]

-

InChI: InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12)[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| pKa (predicted) | Acidic pKa (carboxyl): ~3.5-4.0; Basic pKa (amino): ~2.0-2.5 | In-silico prediction[3] |

| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General solubility trends for aminobenzoic acids[4][5] |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. |

Note: Predicted values are based on computational models and data from structurally related compounds.

Synthesis and Manufacturing

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Cyanation of 4-Chloro-3-nitrobenzoic acid

The first step involves a nucleophilic aromatic substitution reaction to replace the chloro group with a cyano group. This is typically achieved by heating 4-chloro-3-nitrobenzoic acid with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or quinoline[9]. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.

Step 2: Reduction of the Nitro Group

The resulting 4-cyano-3-nitrobenzoic acid is then subjected to a reduction of the nitro group to an amino group. This transformation can be accomplished using various established methods, such as:

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst[6]. This method is often preferred for its clean reaction profile and high yields.

-

Metal-Acid Reduction: Employing a metal, such as iron (Fe) or tin (Sn), in an acidic medium like hydrochloric acid (HCl)[6].

Purification

The final product, this compound, would likely be purified by recrystallization from a suitable solvent or solvent mixture to achieve the desired purity for subsequent applications.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its functional groups and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the three different substituents. The protons on the benzene ring would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the aromatic region (δ 7.0-8.5 ppm). The amino protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (δ ~165-175 ppm), while the carbon of the cyano group will be observed in the range of δ 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups:

-

-NH₂ stretch: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the amino group.

-

-C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

-C=O stretch: A strong, broad band in the region of 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

-O-H stretch: A very broad band from 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.15 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and HCN.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay of its three functional groups. This trifunctional nature makes it a versatile building block for the synthesis of a wide range of derivatives.

Sources

- 1. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 8. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to 3-Amino-4-cyanobenzoic Acid for Advanced Research and Development

An In-depth Technical Guide:

This guide provides an in-depth exploration of 3-Amino-4-cyanobenzoic acid, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, chemical utility, and safe handling protocols. We will delve into the causality behind experimental choices, ensuring that the information presented is not only accurate but also practical and contextually grounded in scientific principles.

Core Molecular and Physicochemical Properties

This compound is a substituted aromatic compound featuring three distinct functional groups: a carboxylic acid, an amine, and a nitrile. This trifunctional nature makes it a highly versatile scaffold for organic synthesis. Its fundamental properties are summarized below.

The molecular formula for this compound is C₈H₆N₂O₂.[1][2][3] Its molecular weight is approximately 162.15 g/mol .[1] This compound is typically supplied as a white powder with a purity of 99% or higher.[4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 162.15 g/mol | [1] |

| CAS Number | 159847-71-9 | [1][2][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N | [1][2][5] |

| InChIKey | VEDDRDQNFWIJHM-UHFFFAOYSA-N | [1] |

| Appearance | White powder | [4] |

| Purity | ≥97% - 99% | [4] |

| Topological Polar Surface Area | 87.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Predicted pKa | 3.70 ± 0.10 | [5] |

| Predicted Boiling Point | 433.9 ± 40.0 °C | [5] |

Synthesis and Mechanistic Insights

The synthesis of substituted cyanobenzoic acids often leverages well-established transformations in aromatic chemistry. A common and logical pathway to this compound involves the Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic approach begins by disconnecting the cyano group, which points to a diazonium salt as the immediate precursor. This diazonium salt would be formed from the primary aromatic amine. Therefore, a suitable starting material would be a 3,4-disubstituted benzoic acid where the 4-position can be converted to a cyano group. A logical and commercially available starting material is 3-Amino-4-methylbenzoic acid. The strategy is to first protect the existing amino and carboxyl groups, then oxidize the methyl group to a carboxylic acid, which is subsequently converted to the nitrile. A more direct route, however, involves the diazotization of a 3,4-diamino precursor or a Sandmeyer reaction on an appropriate aminobenzoic acid derivative.

The following workflow outlines a standard synthetic procedure.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for the Sandmeyer reaction.[6][7] Causality: The choice of low temperature (0-5 °C) for diazotization is critical because aromatic diazonium salts are unstable and can decompose at higher temperatures. The use of a copper(I) cyanide catalyst is a hallmark of the Sandmeyer reaction, which proceeds via a radical mechanism to efficiently replace the diazonium group with a nitrile.

Objective: To synthesize this compound from a suitable 3-aminobenzoic acid precursor.

Materials:

-

3-Amino-4-halobenzoic acid (e.g., 3-Amino-4-bromobenzoic acid)

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to create CuCN solution)

-

Deionized water

-

Ethyl acetate or other suitable organic solvent

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice bath, magnetic stirrer, standard glassware

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a thermometer and a magnetic stirrer, suspend the 3-amino-4-halobenzoic acid starting material in a solution of water and concentrated HCl.

-

Cool the suspension to 0-5 °C using an ice-salt bath. The mixture must be vigorously stirred to maintain a fine suspension.

-

Dissolve a stoichiometric equivalent of sodium nitrite (NaNO₂) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the acidic suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Test for excess nitrous acid using starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of NaCN or KCN in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. This step is often exothermic and may be accompanied by the evolution of nitrogen gas.

-

Once the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of N₂ gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture if necessary to precipitate the crude product.

-

Filter the crude solid and wash with cold water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent can then be removed under reduced pressure.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield the purified this compound.

-

-

Validation:

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

-

Determine the melting point and compare it to literature values.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block.[4] Each of its three functional groups provides a handle for diverse chemical transformations, allowing for the construction of complex molecular architectures found in many pharmaceutical agents.[8]

-

Carboxylic Acid (-COOH): This group is a primary site for forming amide bonds, which are fundamental linkages in countless drug molecules. It can be readily coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU). It can also be converted to esters or reduced to an alcohol.

-

Amino Group (-NH₂): The primary amine can be acylated, alkylated, or used as a nucleophile in substitution reactions. It is also the precursor for forming heterocyclic rings, such as benzimidazoles or quinazolines, which are privileged scaffolds in medicinal chemistry.

-

Cyano Group (-CN): The nitrile is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids.

Caption: Chemical reactivity and potential of the functional groups.

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this compound must be consulted before use, general precautions can be derived from structurally related compounds like 4-cyanobenzoic acid and other aminobenzoic acids.[9][10][11] These compounds are often classified as irritants.

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[10]

-

Eye Irritation: Can cause serious eye irritation.[10]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[10]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This compound is more than a simple chemical; it is a potent and versatile intermediate for advanced chemical synthesis. Its unique combination of a carboxylic acid, an amine, and a nitrile group on a single aromatic scaffold provides multiple avenues for molecular elaboration. A thorough understanding of its properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and fine chemicals.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Appchem. (n.d.). This compound.

- Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). This compound CAS NO.159847-71-9.

- Chemsigma. (n.d.). This compound [159847-71-9].

- Mullins, J. J., Gentry, J., Kantor, J., & Scarborough, R. (2003). U.S. Patent No. 6,613,930 B2. Washington, DC: U.S. Patent and Trademark Office.

- Mullins, J. J., Gentry, J., Kantor, J., & Scarborough, R. (2001). WO Patent No. 2001/042198 A2. World Intellectual Property Organization.

- AbacipharmTech. (n.d.). This compound.

- Unknown Author. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.

- European Patent Office. (1999). EP 0989115 A2: Process for producing cyanobenzoic acid derivatives.

- PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information.

Sources

- 1. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. This compound [159847-71-9] | Chemsigma [chemsigma.com]

- 4. This compound, CasNo.159847-71-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 3-Amino-4-cyanobenzoic Acid in Common Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-cyanobenzoic acid is a pivotal building block in medicinal chemistry and materials science, valued for its trifunctional molecular architecture. A comprehensive understanding of its solubility is fundamental to its effective application in synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. We will explore the physicochemical principles governing its solubility, present a consolidated overview of its solubility in a range of common laboratory solvents, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended to be a critical resource for scientists and researchers, enabling them to harness the full potential of this versatile compound.

Introduction: The Physicochemical Landscape of this compound

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses a unique combination of functional groups that define its solubility profile:

-

An Aromatic Core: The benzene ring provides a hydrophobic backbone.

-

A Carboxylic Acid Group (-COOH): This acidic moiety is a strong hydrogen bond donor and acceptor, contributing to its polarity.

-

An Amino Group (-NH2): This basic group is also a hydrogen bond donor, further enhancing its polarity.

-

A Cyano Group (-CN): This strongly electron-withdrawing group increases the molecule's overall polarity.

The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this compound an amphoteric molecule. This characteristic is crucial as it implies that its aqueous solubility will be highly dependent on the pH of the solution. In acidic media, the amino group will be protonated, while in basic media, the carboxylic acid will be deprotonated, in both cases leading to the formation of a more soluble salt. The molecule's ability to form strong intermolecular hydrogen bonds in its solid crystalline state means that a solvent must be capable of overcoming these forces to achieve dissolution.

Solubility Profile: A Survey of Common Solvents

While precise quantitative solubility data for this compound is not extensively published, we can infer its solubility based on the behavior of structurally similar compounds such as 3-aminobenzoic acid and 4-cyanobenzoic acid.[1][2] The following table provides a qualitative and estimated summary of the solubility of this compound in a variety of common laboratory solvents at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Rationale and Insights |

| Water | Polar Protic | Sparingly Soluble | Solubility is expected to be low at neutral pH but will increase significantly in acidic or basic conditions due to salt formation. For comparison, the solubility of 3-aminobenzoic acid in water is 0.59 g/100 mL at 15°C.[3] |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can effectively form hydrogen bonds with the solute, facilitating dissolution. 4-aminobenzoic acid is known to be soluble in methanol.[4] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for polar, hydrogen-bonding compounds. The solubility of 4-cyanobenzoic acid in ethanol has been a subject of study, indicating good compatibility.[2][5] |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, aiding in the dissolution of this compound. 3-aminobenzoic acid is soluble in acetone.[1] |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The nonpolar nature of DCM makes it a poor solvent for this highly polar molecule. |

| Toluene | Nonpolar | Insoluble | Toluene's nonpolar character is not conducive to solvating polar, hydrogen-bonded solids. |

| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is unable to overcome the strong intermolecular forces of the solute. |

| Diethyl Ether | Slightly Polar | Sparingly Soluble | The ether oxygen provides some polarity, but it is generally not sufficient to dissolve highly polar compounds. 3-aminobenzoic acid is reported to be soluble in ether.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a powerful polar aprotic solvent that is an excellent hydrogen bond acceptor, making it highly effective at dissolving compounds of this nature. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice of the solute. |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

For applications requiring precise solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

High-purity this compound

-

Analytical grade solvent of interest

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Calibrated pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials. This is to ensure that a saturated solution is achieved and that solid material remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to run a preliminary experiment to determine the time required to reach a constant concentration.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve must be generated using standards of known concentrations.

-

Calculation: The solubility (S) is calculated using the determined concentration (C), the dilution factor (DF), and is typically expressed in g/100 mL or mg/mL.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.

Strategic Solvent Selection for Synthesis and Purification

The choice of solvent is a critical parameter in both the synthesis and purification of this compound and its derivatives. The following logical framework can guide this selection process.

Caption: A decision-making framework for solvent selection in different applications.

Conclusion

The solubility of this compound is governed by its highly polar and amphoteric nature. It is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, and soluble in polar protic solvents such as methanol and ethanol. Its solubility in water is expected to be limited but can be significantly enhanced by adjusting the pH. For nonpolar solvents, it is likely to be sparingly soluble to insoluble. For researchers and drug development professionals, a thorough understanding and experimental determination of its solubility in relevant solvent systems are crucial for successful process development, from synthesis and purification to formulation.

References

- Wikipedia. (n.d.). 3-Aminobenzoic acid.

- Solubility of Things. (n.d.). 4-Aminobenzoic acid.

- Solubility of Things. (n.d.). 4-Cyanobenzoic acid.

- Yalkowsky, S. H., & He, Y. (2003).

- PubChem. (n.d.). 3-Aminobenzoic acid.

- Svärd, M., Nordström, F. L., Hoffmann, E. M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Crystal Growth & Design, 13(7), 2846-2855.

- Loba Chemie. (n.d.). 3-AMINOBENZOIC ACID.

- Journal of Chemical & Engineering Data. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- PubChem. (n.d.). This compound.

Sources

3-Amino-4-cyanobenzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide:

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be derivatized to bind to multiple biological targets – is a cornerstone of efficient medicinal chemistry. 3-Amino-4-cyanobenzoic acid (CAS No. 159847-71-9) represents one such versatile building block.[1][2] This off-white powdered compound possesses a unique trifecta of functional groups on an aromatic ring: an amine, a nitrile (cyano group), and a carboxylic acid.[1][2] This arrangement is not a random assortment; it is a strategically positioned set of reactive handles that allows for the systematic construction of complex molecules with significant therapeutic potential.

The primary utility of this compound stems from the distinct reactivity of each functional group:

-

The amino group serves as a key nucleophile, readily participating in amide bond formation, alkylation, and, crucially, in cyclization reactions to form nitrogen-containing heterocycles.

-

The carboxylic acid provides a classic anchor point for forming amides or esters, a common feature in many drugs for modulating solubility and interacting with biological targets.[3]

-

The ortho-positioned cyano group is a powerful electron-withdrawing group and a precursor for other functionalities. Its proximity to the amino group is pivotal for the synthesis of fused heterocyclic systems, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.

This guide will explore the potential applications of this scaffold, focusing on its role in the rational design of kinase inhibitors and anti-inflammatory agents, complete with experimental insights and protocols.

Core Application I: A Scaffold for Next-Generation Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Many kinase inhibitors are designed to mimic ATP, the natural substrate for kinases, by binding to the enzyme's active site.[5] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a known "privileged scaffold" for kinase inhibitors because it acts as an isostere of the adenine ring of ATP, allowing it to form key hydrogen bonds in the kinase hinge region.[6]

The ortho-amino-nitrile functionality of this compound is an ideal starting point for constructing fused heterocyclic systems like quinolines and quinazolines, which are also core structures in numerous kinase inhibitors.[7] The cyano group can participate in cyclization reactions, while the amino group provides the necessary nitrogen for the heterocyclic core.

Caption: General workflow for synthesizing a quinoline-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold allows for systematic exploration of SAR. Modifications at three key positions can drastically alter target specificity and potency.

-

The Amide Moiety (from Carboxylic Acid): Coupling various amines to the carboxylic acid can introduce substituents that probe the solvent-exposed region of the kinase ATP binding site. This is critical for enhancing potency and achieving selectivity against other kinases.

-

The Heterocyclic Core: The initial cyclization reaction can be varied to produce different heterocyclic systems (e.g., quinolines, quinazolines, pyrimidines), fundamentally changing the shape and hydrogen bonding pattern of the molecule to fit different kinase targets.

-

Substitution on the Benzoic Ring: While the parent scaffold is unsubstituted beyond the core groups, future iterations could involve adding substituents (e.g., halogens, alkoxy groups) to the benzoic acid ring to further modulate electronic properties and binding interactions.[8]

Table 1: Illustrative Structure-Activity Relationship for Hypothetical Kinase Inhibitors

| Compound ID | R Group (at Carboxylic Acid) | IC₅₀ (nM) vs. Target Kinase | Rationale for Potency Change |

| MOL-001 | -NH-phenyl | 150 | Baseline activity with a simple phenyl group. |

| MOL-002 | -NH-(4-methoxyphenyl) | 75 | Addition of a para-methoxy group may form a beneficial hydrogen bond with a nearby residue. |

| MOL-003 | -NH-(3-chlorophenyl) | 25 | The chloro group could be accessing a deeper, hydrophobic pocket, improving binding affinity.[8] |

| MOL-004 | -NH-(4-morpholinophenyl) | 10 | The morpholino group often enhances solubility and can form strong interactions in the solvent-front region. |

Core Application II: A Precursor for Novel Anti-inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common medications worldwide. The majority function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins that mediate inflammation and pain.[9][10] Many NSAIDs contain a carboxylic acid moiety, which is crucial for binding to the active site of COX enzymes.[11]

The structure of this compound is well-suited for elaboration into potent anti-inflammatory agents. The carboxylic acid provides the necessary COX-binding element, while the amino group can be readily acylated to introduce the bulky, hydrophobic groups characteristic of many selective COX-2 inhibitors.

Caption: Mechanism of action for NSAIDs in the arachidonic acid pathway.

Rationale for Scaffold Use in Anti-inflammatory Drug Design

The development of selective COX-2 inhibitors was a major goal in anti-inflammatory research to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[9] The this compound scaffold provides a platform to systematically build molecules that can achieve this selectivity. By attaching a carefully chosen acyl group to the amine, one can design molecules that specifically fit into the larger, more accommodating active site of COX-2, while being too bulky to effectively bind to the narrower active site of COX-1.

Experimental Protocols

The following protocols are representative methodologies for the derivatization of this compound.

Protocol 1: Synthesis of an Amide Derivative (General Procedure)

This protocol describes a standard amide coupling reaction, a fundamental step in modifying the carboxylic acid moiety.[12]

Objective: To couple a primary or secondary amine to the carboxylic acid of this compound.

Materials:

-

This compound (1.0 eq)

-

Target Amine (e.g., Aniline) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

-

Ethyl acetate, Water, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Acylation of the Amino Group

This protocol details the reaction to modify the amino group, a key step in synthesizing many anti-inflammatory agents.[13]

Objective: To acylate the 3-amino group with an acid chloride.

Materials:

-

This compound (1.0 eq)

-

Acid Chloride (e.g., 4-chlorobenzoyl chloride) (1.05 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl, Saturated aq. NaHCO₃, Brine

-

Anhydrous MgSO₄

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add pyridine or triethylamine (2.0 eq) to the suspension.

-

Slowly add the acid chloride (1.05 eq) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified N-acylated product.

Conclusion

This compound is more than just a simple chemical intermediate; it is a highly versatile and strategically valuable scaffold for medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. As demonstrated, its utility in constructing the heterocyclic cores of kinase inhibitors and as a precursor for potent anti-inflammatory agents highlights its significant potential. The ability to systematically modify the molecule at its three key functional groups allows for detailed SAR studies, facilitating the rational design of new therapeutic agents with improved potency and selectivity. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in the ongoing quest for novel and effective medicines.

References

- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.159847-71-9.

- Patents, G. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- PubChem. (n.d.). This compound.

- Maguire, M. P., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.

- Khan, I., et al. (2023).

- MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5143.

- ResearchGate. (n.d.). Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan.

- Chen, Y.-A., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41785-41792.

- Leung, C.-H., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)

- Patents, G. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- ChemSynthesis. (n.d.). 3-cyanobenzoic acid.

- Springer Nature Experiments. (n.d.). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery.

- RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(6), 858-875.

- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.

- MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(19), 6529.

- MDPI. (2014). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 19(11), 18836-18853.

- PMC. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 10.

- PubMed. (2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. ChemMedChem, 19(14), e202300727.

- NIH. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.

- Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.

- PMC. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3185.

Sources

- 1. This compound, CasNo.159847-71-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. This compound | C8H6N2O2 | CID 10261390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

3-Amino-4-cyanobenzoic Acid: A Trifunctional Building Block for Advanced Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate